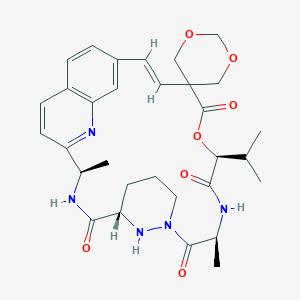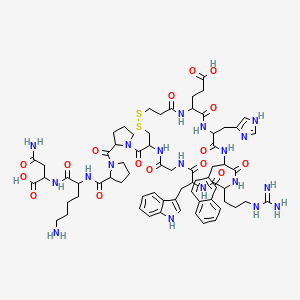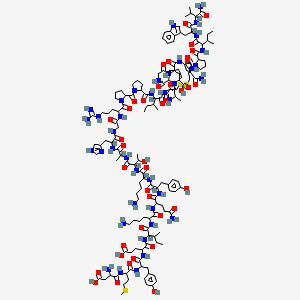
Cyclophilin inhibitor 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclophilin inhibitor 1 is a potent and orally bioavailable inhibitor of cyclophilin A, a protein that exhibits peptidyl-prolyl cis-trans isomerase activity. Cyclophilin A is involved in various biological processes, including protein folding, immune response regulation, and inflammation. This compound has shown significant potential in treating diseases such as hepatitis C virus (HCV) infection and other inflammatory conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cyclophilin inhibitor 1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route may vary depending on the desired purity and yield. Commonly, the synthesis involves:
- Formation of the core structure through cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Purification using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Cyclophilin-Inhibitor 1 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umwandlung von funktionellen Gruppen in oxidiertere Zustände.
Reduktion: Reduktion spezifischer funktioneller Gruppen, um die gewünschten Eigenschaften zu erzielen.
Substitution: Einführung verschiedener Substituenten, um die Aktivität der Verbindung zu modifizieren.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat unter kontrollierten Bedingungen.
Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Verwendung von Halogenierungsmitteln oder Nukleophilen unter geeigneten Bedingungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von Cyclophilin-Inhibitor 1 mit modifizierten funktionellen Gruppen, die seine biologische Aktivität verbessern oder verändern können.
Wissenschaftliche Forschungsanwendungen
Cyclophilin-Inhibitor 1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeug zur Untersuchung von Protein Faltung und Isomerisierungsprozessen.
Biologie: Untersucht für seine Rolle bei der Modulation von Immunantworten und Entzündungen.
Medizin: Als therapeutisches Mittel zur Behandlung von HCV-Infektionen, entzündlichen Erkrankungen und bestimmten Krebsarten erforscht
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Arzneimittel und biotechnologischer Produkte.
5. Wirkmechanismus
Cyclophilin-Inhibitor 1 übt seine Wirkung aus, indem er an Cyclophilin A bindet und so dessen Peptidyl-Prolyl-cis-trans-Isomerase-Aktivität hemmt. Diese Hemmung stört die Interaktion zwischen Cyclophilin A und seinen Zielproteinen, was zu veränderter Protein Faltung und -funktion führt. Im Zusammenhang mit HCV-Infektionen verhindert Cyclophilin-Inhibitor 1 die Bildung von Doppelmembranvesikeln, die für die Virusreplikation essentiell sind .
Wirkmechanismus
Cyclophilin inhibitor 1 exerts its effects by binding to cyclophilin A, thereby inhibiting its peptidyl-prolyl cis-trans isomerase activity. This inhibition disrupts the interaction between cyclophilin A and its target proteins, leading to altered protein folding and function. In the context of HCV infection, this compound prevents the formation of double membrane vesicles essential for viral replication .
Vergleich Mit ähnlichen Verbindungen
Cyclophilin-Inhibitor 1 ist im Vergleich zu anderen Cyclophilin-Inhibitoren aufgrund seiner hohen Potenz und oralen Bioverfügbarkeit einzigartig. Ähnliche Verbindungen umfassen:
Cyclosporin A: Ein bekanntes Immunsuppressivum mit Cyclophilin A-hemmender Aktivität.
Chinoxalinderivate: Neuartige Inhibitoren mit potenziellen entzündungshemmenden und krebshemmenden Eigenschaften.
Peptidanaloga: Entworfen, um die Struktur und Funktion natürlicher Cyclophilin-Inhibitoren nachzuahmen
Cyclophilin-Inhibitor 1 zeichnet sich durch seine spezifische Zielsetzung von Cyclophilin A und seine potenziellen therapeutischen Anwendungen bei der Behandlung von HCV und anderen Krankheiten aus.
Eigenschaften
Molekularformel |
C31H39N5O7 |
|---|---|
Molekulargewicht |
593.7 g/mol |
IUPAC-Name |
(2'R,5'S,11'S,14'S,18'E)-2',11'-dimethyl-14'-propan-2-ylspiro[1,3-dioxane-5,17'-15-oxa-3,9,12,26,29-pentazatetracyclo[18.5.3.15,9.023,27]nonacosa-1(26),18,20(28),21,23(27),24-hexaene]-4',10',13',16'-tetrone |
InChI |
InChI=1S/C31H39N5O7/c1-18(2)26-28(38)33-20(4)29(39)36-13-5-6-24(35-36)27(37)32-19(3)23-10-9-22-8-7-21(14-25(22)34-23)11-12-31(30(40)43-26)15-41-17-42-16-31/h7-12,14,18-20,24,26,35H,5-6,13,15-17H2,1-4H3,(H,32,37)(H,33,38)/b12-11+/t19-,20+,24+,26+/m1/s1 |
InChI-Schlüssel |
IVDFPOWAIHEKAG-GOZMEEBJSA-N |
Isomerische SMILES |
C[C@@H]1C2=NC3=C(C=CC(=C3)/C=C/C4(COCOC4)C(=O)O[C@H](C(=O)N[C@H](C(=O)N5CCC[C@H](N5)C(=O)N1)C)C(C)C)C=C2 |
Kanonische SMILES |
CC1C2=NC3=C(C=CC(=C3)C=CC4(COCOC4)C(=O)OC(C(=O)NC(C(=O)N5CCCC(N5)C(=O)N1)C)C(C)C)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-[Carboxylatomethyl-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-1-ium-4-yl]methyl]amino]ethyl-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-1-ium-4-yl]methyl]amino]acetate;manganese](/img/structure/B10752445.png)
![5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-(2-hydroxy-3-morpholin-4-ylpropyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B10752453.png)
![1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B10752463.png)
![7-[(1R,4S,5R,6R)-6-[(3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid](/img/structure/B10752464.png)

![7-[(1S,4R,5S,6S)-6-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid](/img/structure/B10752479.png)
![calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;dihydrate](/img/structure/B10752487.png)
![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-6-[(3R,4R)-4-methyl-1-(phenylmethyl)-3-pyrrolidinyl]-1-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B10752502.png)
![7-[(1R,4S)-6-[(E)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid](/img/structure/B10752510.png)

![[(4Z,6Z,10Z)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10752521.png)



